4-[butyl(methyl)sulfamoyl]-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
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Overview
Description
4-[butyl(methyl)sulfamoyl]-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzamide core, a benzothiazole moiety, and a sulfonamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[butyl(methyl)sulfamoyl]-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiazole Moiety: The synthesis begins with the formation of the benzothiazole ring. This can be achieved by reacting 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Benzamide Core: The benzothiazole intermediate is then reacted with a benzoyl chloride derivative to introduce the benzamide core. This reaction is typically carried out in the presence of a base such as triethylamine.
Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the intermediate with butyl(methyl)sulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[butyl(methyl)sulfamoyl]-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be used to modify the benzothiazole or benzamide moieties. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole or benzamide rings. Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-[butyl(methyl)sulfamoyl]-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound has potential applications as a probe for studying biological processes. Its ability to interact with specific biomolecules can be exploited to investigate enzyme activity, protein-protein interactions, and other cellular functions.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its unique structure and reactivity suggest that it could interact with specific molecular targets, leading to the development of new drugs for various diseases.
Industry
In industry, this compound can be used as a precursor for the synthesis of specialty chemicals, polymers, and other materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of 4-[butyl(methyl)sulfamoyl]-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, while the benzothiazole and benzamide moieties can interact with hydrophobic pockets in enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[butyl(methyl)sulfamoyl]-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
- 4-[butyl(methyl)sulfamoyl]-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]aniline
- 4-[butyl(methyl)sulfamoyl]-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]phenol
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups. The presence of the benzothiazole, benzamide, and sulfonamide groups in a single molecule provides a unique set of chemical and biological properties that are not found in other similar compounds. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-4-5-14-22(2)28(25,26)16-12-10-15(11-13-16)19(24)21-20-23(3)17-8-6-7-9-18(17)27-20/h6-13H,4-5,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUOHOXDDYAYBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC=CC=C3S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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